![molecular formula C21H27N5O3 B6491859 1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one CAS No. 898453-68-4](/img/structure/B6491859.png)
1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one” is a complex organic molecule. It contains a pyridazin-3-one core, which is a versatile pharmacophore of medicinal significance . Pyridazin-3-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of pyridazin-3-one derivatives involves easy functionalization of various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of the compound can be confirmed by IR, 1H NMR, and MS data . The 1,6-dihydropyridazine ring is essentially planar, with a maximum deviation of 0.014 (1) A˚ .Mechanism of Action
Target of Action
The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
The compound acts as an inhibitor of PI3K . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the downstream signaling pathways that are activated by PI3K, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The PI3K/Akt signaling pathway is a critical regulator of cell survival and growth. When PI3K is inhibited, the downstream Akt signaling pathway is also inhibited. This leads to a decrease in the transcription of genes involved in cell survival and proliferation . Additionally, the inhibition of PI3K can also affect other signaling pathways, such as the MAPK and STAT pathways .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable . This suggests that the compound may also be absorbed well in the gastrointestinal tract. The compound’s distribution, metabolism, and excretion are currently unknown and would need further investigation.
Result of Action
The inhibition of PI3K leads to a decrease in cell survival and proliferation . This can result in the death of cancer cells, slowing the progression of the disease.
properties
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-17(29-18-5-3-2-4-6-18)21(27)26-11-9-24(10-12-26)19-7-8-20(23-22-19)25-13-15-28-16-14-25/h2-8,17H,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWATNQEIAVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenoxypropan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.